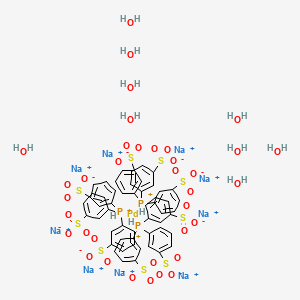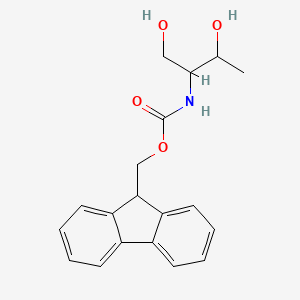
(9H-Fluoren-9-yl)methyl ((2R,3S)-1,3-dihydroxybutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-d-Threoninol, also known as 9H-fluoren-9-ylmethyl (1S,2S)-2-hydroxy-1-(hydroxymethyl)propylcarbamate, is a derivative of threonine, an amino acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has a molecular weight of 327.38 and is often utilized in the field of organic chemistry for the synthesis of complex peptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-Threoninol typically involves the protection of the amino group of threonine using the fluorenylmethoxycarbonyl (Fmoc) group. This process can be achieved through various synthetic routes, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Fmoc group is introduced to the threonine molecule using reagents such as Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA) or piperidine .
Industrial Production Methods
Industrial production of Fmoc-d-Threoninol follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of protective groups like Fmoc is crucial in preventing side reactions and ensuring the integrity of the peptide chain .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-d-Threoninol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threoninol moiety can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the regeneration of the hydroxyl group .
Applications De Recherche Scientifique
Fmoc-d-Threoninol has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex peptides and proteins through SPPS.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and biomolecules.
Mécanisme D'action
The mechanism of action of Fmoc-d-Threoninol involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions using reagents like piperidine. This allows for the selective deprotection of the amino group, enabling the sequential addition of amino acids to form the desired peptide chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-d-Threonine: Similar to Fmoc-d-Threoninol but lacks the hydroxyl group on the side chain.
Fmoc-d-Serine: Contains a hydroxyl group but differs in the side chain structure.
Fmoc-d-Cysteine: Contains a thiol group instead of a hydroxyl group.
Uniqueness
Fmoc-d-Threoninol is unique due to its specific structure, which includes both a hydroxyl group and a protected amino group. This allows for versatile chemical modifications and applications in peptide synthesis. Its ability to undergo various chemical reactions and its stability under different conditions make it a valuable compound in organic chemistry .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1,3-dihydroxybutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDHMTZJSRRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
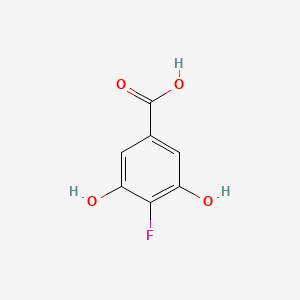
![Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B12326390.png)

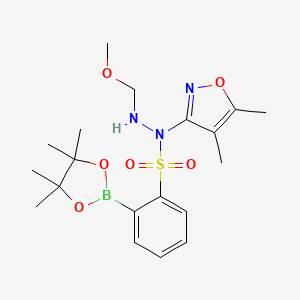
![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)
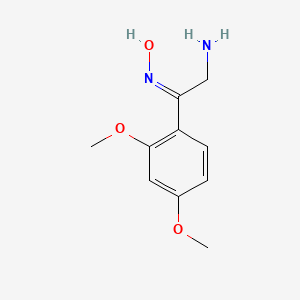
![2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)-](/img/structure/B12326402.png)
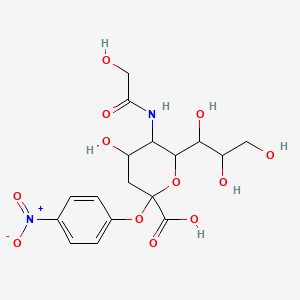
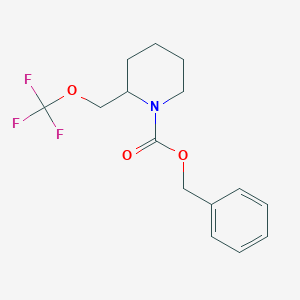
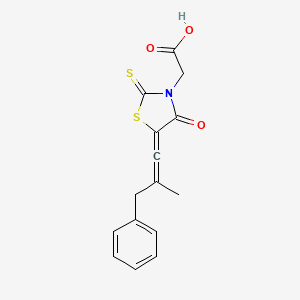
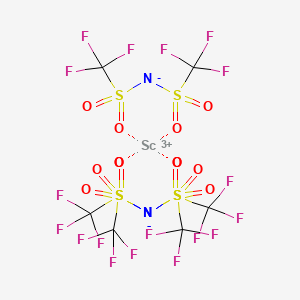
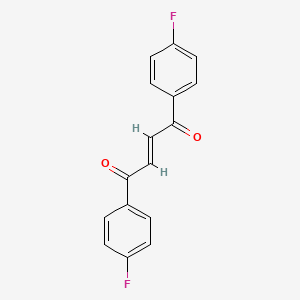
![7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12326461.png)
